2,5-Anhydro-D-mannitol (CAS 41107-82-8) is a specialized, metabolically active structural analog of beta-D-fructofuranose. Lacking a C-2 hemiacetal hydroxyl group, the molecule is permanently locked in its furanose ring configuration, preventing mutarotation in aqueous environments [1]. In biochemical workflows, it serves as a high-affinity substrate for fructokinase, undergoing rapid phosphorylation at the C-1 position to form 2,5-anhydro-D-mannitol-1-phosphate [2]. This resulting metabolite acts as a dead-end inhibitor of key gluconeogenic enzymes, making the parent compound an essential procurement choice for researchers isolating hepatic carbohydrate metabolism, modeling hereditary fructose intolerance, or developing targeted GLUT5 transporter probes for oncology applications [1], [2].
Substituting 2,5-Anhydro-D-mannitol with native D-fructose or alternative anhydro-alditols compromises assay integrity and metabolic trapping efficiency. Native D-fructose freely mutarotates in solution and is rapidly metabolized through the aldolase pathway, failing to induce the sustained intracellular ATP depletion and gluconeogenic blockade required for metabolic inhibition models [1]. Conversely, stereoisomers such as 2,5-anhydro-D-glucitol mimic the alpha-furanose anomer rather than the beta-furanose anomer, rendering them kinetically incompatible with fructokinase and ineffective at generating the specific 1-phosphate inhibitor [2]. Consequently, 2,5-Anhydro-D-mannitol must be specifically procured when stable beta-furanose geometry and downstream metabolic trapping are strictly required.
When synthesizing diagnostic probes for the GLUT5 transporter, precursor selection dictates downstream binding efficiency. 2,5-Anhydro-D-mannitol provides a permanently locked beta-furanose scaffold that demonstrates a higher binding affinity (Ki = 12.6 mM) than the native D-fructose (Ki = 16.0 mM) [1]. This structural stability and enhanced affinity make 2,5-AM a highly effective starting material for conjugating fluorophores to track fructose uptake in breast cancer and acute myeloid leukemia models.
| Evidence Dimension | GLUT5 Transporter Binding Affinity (Ki) |
| Target Compound Data | 12.6 mM |
| Comparator Or Baseline | D-Fructose (16.0 mM) |
| Quantified Difference | 21.2% higher binding affinity (lower Ki) than the native substrate. |
| Conditions | In vitro competitive binding assay in human MCF7 breast cancer cells. |
Procuring 2,5-AM as a synthetic precursor ensures higher-affinity downstream diagnostic probes compared to using native fructose, which suffers from mutarotation and lower baseline affinity.
For standardized metabolic inhibition assays, the inhibitor must reliably engage the target enzyme without anomeric variation. 2,5-Anhydro-D-mannitol acts as a highly specific, high-affinity substrate for fructokinase, effectively mimicking the beta-furanose anomer of D-fructose. In contrast, alpha-anomer analogs like 2,5-anhydro-D-glucitol and pyranose analogs like 2,6-anhydro-D-mannitol fail to act as effective substrates [1]. Because 2,5-AM cannot mutarotate, it provides absolute stoichiometric reliability in phosphorylation assays.
| Evidence Dimension | Fructokinase Substrate Compatibility |
| Target Compound Data | High-affinity substrate (locked beta-furanose analog) |
| Comparator Or Baseline | 2,5-Anhydro-D-glucitol (locked alpha-furanose analog) |
| Quantified Difference | 2,5-AM is rapidly phosphorylated; the alpha-analog is kinetically incompatible and rejected by the enzyme. |
| Conditions | Enzymatic phosphorylation assay using isolated hepatic fructokinase. |
Procuring the exact beta-furanose analog (2,5-AM) guarantees reproducible enzyme kinetics and reliable ATP depletion, eliminating the batch-to-batch variability caused by mutarotating sugars or inactive stereoisomers.
In functional hepatocyte assays, 2,5-AM provides a dead-end metabolic block that native sugars cannot replicate. While D-fructose is rapidly metabolized through to glucose or enters glycolysis, 2,5-AM is phosphorylated to 2,5-anhydro-D-mannitol-1-phosphate, which accumulates and potently inhibits gluconeogenesis from lactate and pyruvate [1]. This results in a complete functional inversion compared to the native substrate, trapping intracellular phosphates and causing a measurable crossover in gluconeogenic-glycolytic metabolite patterns (e.g., increased pyruvate, decreased phosphoenolpyruvate).
| Evidence Dimension | Gluconeogenic Output from Lactate/Pyruvate |
| Target Compound Data | Potent dose-dependent inhibition and phosphate trapping |
| Comparator Or Baseline | D-Fructose (rapidly metabolized, supports pathway flux) |
| Quantified Difference | Complete functional inversion (dead-end inhibition vs. metabolic utilization). |
| Conditions | Isolated fasted rat hepatocytes supplemented with gluconeogenic precursors. |
For researchers requiring a stable, non-metabolizable block in hepatic pathways, 2,5-AM is the mandatory procurement choice over native fructose.
Because 2,5-Anhydro-D-mannitol exhibits an enhanced binding affinity (Ki = 12.6 mM) for the GLUT5 transporter compared to D-fructose, it serves as the premier starting material for synthesizing fluorescently labeled probes (such as NBDM). These probes are critical for quantifying fructose transport in GLUT5-overexpressing malignancies, including breast cancer and acute myeloid leukemia (AML) [1].
2,5-AM's ability to be rapidly phosphorylated by fructokinase without subsequent aldolase cleavage allows it to trap intracellular phosphates and acutely deplete ATP. This makes it an essential procurement choice for cellular assays designed to simulate hereditary fructose intolerance and study the downstream metabolic consequences of hepatic ATP depletion [2].
Due to its potent, dead-end inhibition of glucose synthesis from lactate and pyruvate, 2,5-AM is widely utilized as a pharmacological tool in isolated hepatocyte studies. It allows researchers to cleanly isolate and block specific nodes of the gluconeogenic pathway, providing a stable, non-metabolizable block that native fructose cannot achieve [2].
Irritant